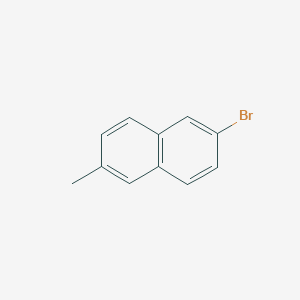
2-Bromo-6-methylnaphthalene
Overview
Description
2-Bromo-6-methylnaphthalene is a chemical compound with the molecular formula C11H9Br . It has an average mass of 237.093 Da and a monoisotopic mass of 235.983673 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-methylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 2nd position by a bromine atom and at the 6th position by a methyl group .Physical And Chemical Properties Analysis
2-Bromo-6-methylnaphthalene has a density of 1.4±0.1 g/cm3 . Its boiling point is 324.7±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 54.4±3.0 kJ/mol . The flash point is 134.7±6.4 °C . The index of refraction is 1.633 .Scientific Research Applications
Organic Synthesis
2-Bromo-6-methylnaphthalene: is a valuable intermediate in organic synthesis. It is particularly useful in the preparation of various pharmaceutical compounds through reactions such as the Heck reaction . This compound serves as a precursor in the synthesis of anti-inflammatory drugs like nabumetone, which is used to treat pain and inflammation associated with arthritis .
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-6-methylnaphthalene plays a crucial role in the development of heterocyclic compounds that are used as medications for various diseases . Its bromine atom can be utilized in further chemical reactions to create complex molecules with potential therapeutic effects.
Material Science
This compound is also explored in material science, particularly in the development of new materials with specific electronic or optical properties. Its aromatic structure makes it a candidate for creating novel polymers or conductive materials .
Environmental Studies
2-Bromo-6-methylnaphthalene: may be used in environmental studies to understand the behavior of similar organic compounds in ecosystems. Research on its degradation, interaction with other substances, and impact on the environment can provide insights into pollution control and remediation strategies .
Analytical Chemistry
In analytical chemistry, 2-Bromo-6-methylnaphthalene can be used as a standard or reference material in various analytical methods to ensure the accuracy and reliability of data analysis. It helps in calibrating instruments and validating analytical procedures .
Industrial Uses
Industrially, 2-Bromo-6-methylnaphthalene is utilized in the synthesis of dyes, pigments, and other brominated compounds. Its application extends to the production of flame retardants and other specialty chemicals that require a brominated aromatic compound as a starting material .
Safety and Hazards
When handling 2-Bromo-6-methylnaphthalene, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
2-bromo-6-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGQAYZZFOJVBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348767 | |
| Record name | 2-bromo-6-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylnaphthalene | |
CAS RN |
37796-78-4 | |
| Record name | 2-bromo-6-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)




![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)




